4-[(Carbamoylamino)methyl]benzoic acid
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Overview
Description
4-[(Carbamoylamino)methyl]benzoic acid is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is also known by its IUPAC name, 4-(ureidomethyl)benzoic acid . This compound is characterized by the presence of a benzoic acid moiety substituted with a carbamoylamino group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Carbamoylamino)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with urea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the carbamoylamino group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-[(Carbamoylamino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted benzoic acids.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Carbamoylamino)methyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Carbamoylamino)methyl]benzoic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with an amino group instead of a carbamoylamino group.
4-(Hydroxymethyl)benzoic acid: Contains a hydroxymethyl group instead of a carbamoylamino group.
4-(Methoxymethyl)benzoic acid: Features a methoxymethyl group in place of the carbamoylamino group.
Uniqueness: 4-[(Carbamoylamino)methyl]benzoic acid is unique due to the presence of the carbamoylamino group, which imparts distinct chemical and biological properties. This group can participate in specific hydrogen bonding interactions and influence the compound’s reactivity and biological activity .
Properties
IUPAC Name |
4-[(carbamoylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGDNWPABVDRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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